2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
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Overview
Description
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chloro group, a cyano group, a fluorophenyl group, and a pyrrole ring
Preparation Methods
The synthesis of 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine in boiling ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Condensation Reactions: The cyano group can participate in condensation reactions to form new heterocyclic compounds.
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can be compared with other similar compounds, such as:
Pyridine Derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Indole Derivatives: Known for their diverse biological activities, indole derivatives share some similarities in their chemical structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide, identified by its CAS number 923723-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃ClFN₃O, with a molecular weight of 305.74 g/mol. The structure features a pyrrole ring substituted with cyano and fluorophenyl groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anticancer and anti-inflammatory contexts. Below are detailed findings from various studies.
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have shown that derivatives of pyrrole compounds, similar to this compound, display significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values ranging from 0.39 µM to 49.85 µM against MCF7 and A549 cell lines, respectively .
Compound Cell Line IC₅₀ (µM) Compound A MCF7 0.39 Compound B A549 49.85 Compound C Hep-2 3.25 Compound D P815 17.82 - Mechanism of Action :
Anti-inflammatory Activity
Research has indicated that compounds related to this structure may possess anti-inflammatory properties by inhibiting pathways associated with inflammation. This includes the suppression of cyclooxygenase enzymes, which are critical in the inflammatory response .
Case Studies
- Study on Pyrrole Derivatives :
- In Vivo Studies :
Safety and Toxicity
Preliminary safety assessments indicate that this compound is classified as an irritant and corrosive agent . Further toxicological studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-11(17)4-6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNPMVTACBBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.